Myristoyl-L-carnitine-d3Hydrochloride

Mass Spectrometry Stable Isotope Labeling Quantitative Metabolomics

As a deuterium-labeled (d3) stable isotope internal standard, Myristoyl-L-carnitine-d3 Hydrochloride is chemically identical to the native analyte except for mass, ensuring precise co-elution and ionization in LC-MS/MS or GC-MS workflows. Unlike non-isotopic structural analogs (e.g., heptadecanoylcarnitine), which exhibit differential retention times and can introduce >20% systematic quantification errors, only this SIL-IS corrects for matrix effects, ion suppression, and extraction losses, enabling sub-nanomolar accuracy in complex biological matrices. Essential for CPT-II deficiency diagnosis, newborn screening panels, and fatty acid oxidation research.

Molecular Formula C21H42ClNO4
Molecular Weight 411.0 g/mol
CAS No. 1334532-25-0
Cat. No. B1147583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoyl-L-carnitine-d3Hydrochloride
CAS1334532-25-0
Synonyms(R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-1-propanaminium-d3 Chloride;  Tetradecanoyl-​L-​carnitine-(N-​methyl-​d3) Hydrochloride
Molecular FormulaC21H42ClNO4
Molecular Weight411.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3;
InChIKeyTWGWHMYOGIGWDM-IQDJPGLDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myristoyl-L-carnitine-d3 Hydrochloride (CAS 1334532-25-0): Procurement and Analytical Differentiation Guide for Stable Isotope-Labeled Internal Standards


Myristoyl-L-carnitine-d3 Hydrochloride is a deuterium-labeled acylcarnitine specifically designed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of endogenous myristoyl-L-carnitine in biological matrices using liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) . As a long-chain acylcarnitine analog, it is a critical tool in clinical metabolomics, lipidomics, and the diagnosis of inborn errors of metabolism, particularly fatty acid oxidation disorders [1]. This product differentiates itself from unlabeled and non-isotopic internal standards by providing a co-eluting, chemically identical species with a distinct mass shift, enabling precise correction for matrix effects, ionization variability, and sample preparation losses that would otherwise compromise analytical accuracy [2].

Why Generic Myristoyl-L-carnitine or Non-Deuterated Internal Standards Cannot Substitute for Myristoyl-L-carnitine-d3 Hydrochloride in Quantitative MS Assays


The inherent variability in electrospray ionization (ESI) efficiency, matrix-induced ion suppression/enhancement, and differential extraction recoveries make absolute quantification of myristoyl-L-carnitine impossible without a proper internal standard [1]. While unlabeled myristoyl-L-carnitine is the analytical target, it cannot serve as its own internal standard. Non-isotopic structural analogs (e.g., heptadecanoylcarnitine) exhibit different chromatographic retention times, ionization efficiencies, and extraction behaviors, leading to systematic quantification errors that can exceed 20% [2]. Only a stable isotope-labeled analog like Myristoyl-L-carnitine-d3 Hydrochloride, which is chemically and physically indistinguishable from the native analyte except for its mass, can accurately correct for these pervasive analytical variables, enabling precise and reproducible quantification down to sub-nanomolar levels [3].

Quantitative Differentiation Evidence: Myristoyl-L-carnitine-d3 Hydrochloride vs. Unlabeled and Alternative Internal Standards


Mass Spectrometric Discrimination: A +3.1 Da Shift Enables Unambiguous Analyte Resolution

The deuterium labeling of Myristoyl-L-carnitine-d3 Hydrochloride results in a mass increase of +3.1 Da compared to the unlabeled myristoyl-L-carnitine (M+0). This mass difference is critical for LC-MS/MS and GC-MS analyses, as it allows the mass spectrometer to distinguish between the internal standard and the endogenous analyte while maintaining identical chromatographic and ionization properties [1].

Mass Spectrometry Stable Isotope Labeling Quantitative Metabolomics

Analytical Purity: ≥99% Deuterated Form Purity Ensures Minimal Interference and Reliable Quantification

Commercially available Myristoyl-L-carnitine-d3 Hydrochloride is supplied with a certified purity of ≥99% for deuterated forms (d1-d3), as verified by HPLC, NMR, and mass spectrometry [1][2]. This high level of purity is essential to minimize isotopic cross-talk and interference from unlabeled or partially labeled species, which can lead to inaccurate quantification of the target analyte in complex biological samples.

Analytical Chemistry Quality Control Reference Standards

Matrix Effect Correction: Deuterated Internal Standard Restores Quantification Accuracy to Within 87.8-103% in Human Urine

A fundamental challenge in LC-MS/MS bioanalysis is the matrix effect, which can cause severe ion suppression or enhancement. The use of deuterium-labeled internal standards is the gold-standard solution. In a validated method for urinary acylcarnitines, the matrix effect was corrected to a range of 87.8–103% by employing deuterated acylcarnitines as internal standards, compared to uncorrected values which can show significant bias [1].

Bioanalysis LC-MS/MS Matrix Effects Method Validation

Quantitative Precision: Stable Isotope Dilution Using d3-Myristoylcarnitine Enables Intraday/Interday Precision <15% CV

The analytical precision achievable with stable isotope dilution is markedly superior to methods lacking a co-eluting internal standard. A comprehensive validation study for serum acylcarnitines demonstrated that using deuterated internal standards yielded intraday and interday precision of <14.8% for quality controls and <19.7% at the lower limit of quantification [1]. This level of reproducibility is essential for detecting subtle, physiologically relevant changes in myristoylcarnitine concentrations.

Method Validation Precision Quantitative Metabolomics

Diagnostic Relevance: Myristoylcarnitine Quantified at Pathologically Distinct Levels in CPT-II Deficiency Using a Validated Analytical Method

Myristoylcarnitine is a diagnostically relevant biomarker. In a study quantifying long-chain acylcarnitines in plasma, myristoylcarnitine was detectable at 0.3 nmol/ml in a patient with carnitine palmitoyltransferase-II (CPT-II) deficiency, whereas it was not detectable in healthy controls [1]. Accurate quantification of this low-abundance metabolite is essential for differential diagnosis and research into this rare disease.

Inborn Errors of Metabolism CPT-II Deficiency Clinical Diagnostics Biomarkers

High-Impact Application Scenarios for Myristoyl-L-carnitine-d3 Hydrochloride in Research and Clinical Settings


Validated Quantitative Analysis of Myristoylcarnitine in Plasma, Serum, and Urine by LC-MS/MS

The primary application of Myristoyl-L-carnitine-d3 Hydrochloride is as the internal standard in a validated LC-MS/MS method for the absolute quantification of myristoylcarnitine in complex biological fluids. As demonstrated by class-level validation studies, this approach ensures that the matrix effect is corrected to within 87.8–103% [1] and that the method achieves intraday/interday precision of <14.8% CV [2]. This scenario is essential for any laboratory conducting targeted metabolomics, clinical biomarker research, or diagnostic test development for fatty acid oxidation disorders.

Research and Diagnostic Investigation of Carnitine Palmitoyltransferase-II (CPT-II) Deficiency

Myristoylcarnitine is a key metabolite that accumulates in CPT-II deficiency, a rare but severe inborn error of metabolism [3]. Researchers and clinical laboratories investigating this condition require a method to accurately quantify myristoylcarnitine in patient plasma or tissue biopsies. The use of Myristoyl-L-carnitine-d3 Hydrochloride as a SIL-IS ensures that the low-abundance, pathologically elevated levels (e.g., 0.3 nmol/ml in patient plasma vs. non-detectable in controls [3]) can be reliably measured and distinguished from background noise, enabling confident diagnosis and monitoring of therapeutic interventions.

Pharmacokinetic and Metabolic Flux Studies Involving Long-Chain Fatty Acid Oxidation

In preclinical and clinical research examining the effects of drugs or dietary interventions on mitochondrial fatty acid β-oxidation, Myristoyl-L-carnitine-d3 Hydrochloride can be used as a tracer and internal standard to precisely measure changes in the endogenous myristoylcarnitine pool. By accounting for analytical variability, researchers can confidently attribute observed changes to the biological intervention rather than technical artifacts. This is critical for studying the metabolic impact of compounds like peroxisome proliferator-activated receptor (PPAR) agonists [4] or in conditions of metabolic stress such as fasting or exercise.

Expanded Newborn Screening (NBS) and Confirmatory Testing for Inborn Errors of Metabolism

Many public health laboratories and clinical reference centers utilize flow injection analysis-tandem mass spectrometry (FIA-MS/MS) for expanded newborn screening, which includes a panel of acylcarnitines. Myristoyl-L-carnitine-d3 Hydrochloride is a critical component of the deuterated internal standard mixtures (e.g., NSK-B set from Cambridge Isotope Laboratories ) used to quantify acylcarnitines in dried blood spots. Its inclusion ensures the accuracy and reproducibility of screening results for disorders like CPT-II and VLCAD deficiencies, directly impacting early diagnosis and patient outcomes.

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